Raloxifene Bismethyl Ether Raloxifene Bismethyl Ether
Brand Name: Vulcanchem
CAS No.: 84541-38-8
VCID: VC0018074
InChI: InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Molecular Formula: C30H31NO4S
Molecular Weight: 501.6 g/mol

Raloxifene Bismethyl Ether

CAS No.: 84541-38-8

Reference Standards

VCID: VC0018074

Molecular Formula: C30H31NO4S

Molecular Weight: 501.6 g/mol

Raloxifene Bismethyl Ether - 84541-38-8

CAS No. 84541-38-8
Product Name Raloxifene Bismethyl Ether
Molecular Formula C30H31NO4S
Molecular Weight 501.6 g/mol
IUPAC Name [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Standard InChI InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3
Standard InChIKey MSRYQTKAUSVEDP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Canonical SMILES COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Synonyms 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone; [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone;
PubChem Compound 10767755
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator